

# Application Note: X-ray Diffraction (XRD) Analysis of Calcium Mesoxalate Trihydrate Powder

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Calcium mesoxalate trihydrate

Cat. No.: B15550010

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the characterization of **Calcium Mesoxalate Trihydrate** (also known as Caoxite or Calcium Oxalate Trihydrate) powder using X-ray Diffraction (XRD).

## Introduction

**Calcium mesoxalate trihydrate** ( $\text{Ca}(\text{C}_2\text{O}_4) \cdot 3\text{H}_2\text{O}$ ) is the least stable of the calcium oxalate hydrates.[1] Its characterization is crucial in various fields, including the study of pathological biomineralization, such as in kidney stones, where it can be a precursor to the more stable monohydrate (whewellite) and dihydrate (weddelite) forms.[2] Powder X-ray diffraction (PXRD) is a fundamental, non-destructive technique for the identification and characterization of crystalline materials. It provides a unique fingerprint of the crystalline phase, allowing for phase identification, purity assessment, and determination of crystallographic parameters.

## Crystallographic Data

**Calcium mesoxalate trihydrate** crystallizes in the triclinic crystal system. The unit cell parameters from different studies are presented in Table 1 for comparison. These variations may arise from different experimental conditions during synthesis or data collection.

Table 1: Crystallographic Data for **Calcium Mesoxalate Trihydrate** (Caoxite)

| Parameter                | Deganello et al. (1981) | Basso et al. (1997) |
|--------------------------|-------------------------|---------------------|
| Crystal System           | Triclinic               | Triclinic           |
| Space Group              | P-1                     | P-1                 |
| a (Å)                    | 7.145                   | 6.097(1)            |
| b (Å)                    | 8.600                   | 7.145(1)            |
| c (Å)                    | 6.099                   | 8.434(1)            |
| $\alpha$ (°)             | 112.30                  | 76.54(1)            |
| $\beta$ (°)              | 108.87                  | 70.30(1)            |
| $\gamma$ (°)             | 89.92                   | 70.75(1)            |
| Volume (Å <sup>3</sup> ) | -                       | 323.49              |

Data sourced from the Crystallography Open Database and Mindat.[3]

## X-ray Powder Diffraction (XRD) Data

The identification of **Calcium Mesoxalate Trihydrate** in a powder sample is achieved by comparing its experimental XRD pattern with a reference pattern. Table 2 lists the characteristic diffraction peaks for Caoxite, including d-spacings and their relative intensities as reported in the literature. Table 3 provides a list of prominent  $2\theta$  peaks, which are useful for quick identification using standard laboratory diffractometers with Cu K $\alpha$  radiation.

Table 2: Characteristic d-spacings and Relative Intensities for Caoxite

| d-spacing (Å) | Relative Intensity |
|---------------|--------------------|
| 7.92          | Medium (m)         |
| 5.52          | Very Strong (vs)   |
| 5.26          | Medium (m)         |
| 4.99          | Medium (m)         |
| 3.643         | Medium (m)         |
| 2.834         | Strong (s)         |
| 2.758         | Medium (m)         |

Data sourced from Mindat.

Table 3: Prominent 2θ Peaks for Caosite (Cu Kα radiation, λ = 1.5406 Å)

| 2θ (°) |
|--------|
| 12.0   |
| 16.0   |
| 17.0   |
| 18.0   |
| 19.0   |
| 25.0   |
| 32.0   |
| 33.0   |

Data sourced from Conti et al. (2015).

## Experimental Protocol: Powder X-ray Diffraction

This section details the protocol for acquiring a powder XRD pattern of **Calcium Mesoxalate Trihydrate**.

#### 4.1. Sample Preparation

- Ensure the **Calcium Mesoxalate Trihydrate** powder is homogeneous. If necessary, gently grind the sample in an agate mortar and pestle to achieve a fine, uniform particle size. This minimizes preferred orientation effects.
- Carefully pack the powdered sample into a sample holder. A standard back-loading or front-loading sample holder can be used.
- Ensure the surface of the powder is flat and level with the surface of the sample holder to avoid errors in peak positions due to sample displacement. A glass slide can be used to gently press and flatten the surface.

#### 4.2. Instrument Parameters

The following are typical instrument settings for a powder diffractometer. These may need to be optimized for the specific instrument in use.

Table 4: Typical XRD Instrument Parameters

| Parameter                | Setting  |
|--------------------------|--|
| X-ray Source             | Cu K $\alpha$ ( $\lambda = 1.5406 \text{ \AA}$ ) |
| Tube Voltage             | 40 kV  |
| Tube Current             | 40 mA  |
| Scan Type                | Continuous                                       |
| Scan Range ( $2\theta$ ) | 5° - 60°   |
| Step Size ( $2\theta$ )  | 0.02°  |
| Time per Step            | 1 second   |
| Divergence Slit          | 1°   |
| Anti-scatter Slit        | 1°   |
| Receiving Slit           | 0.2 mm   |

### 4.3. Data Collection

- Load the prepared sample into the diffractometer.
- Configure the data collection software with the parameters listed in Table 4.
- Initiate the XRD scan.
- Upon completion, save the raw data file for analysis.

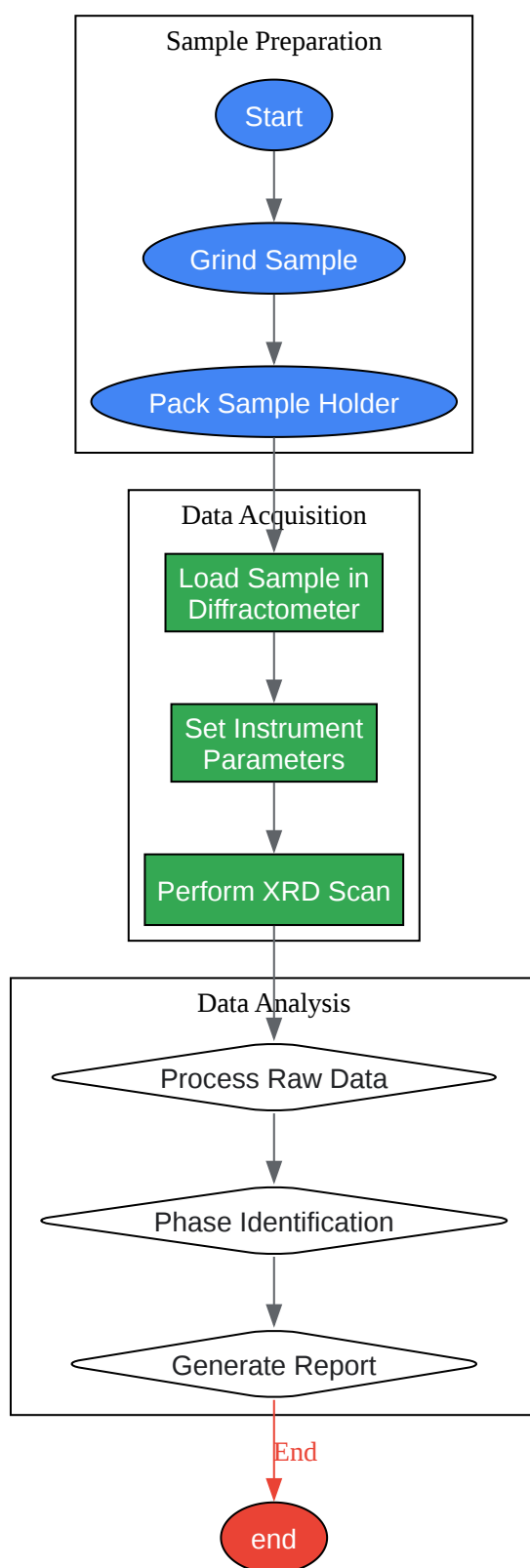
## Data Analysis and Interpretation

- **Phase Identification:** The primary goal of the analysis is to confirm the presence of **Calcium Mesoxalate Trihydrate**. This is done by comparing the peak positions ( $2\theta$  values) and relative intensities of the experimental pattern with the reference data in Tables 2 and 3. Software can be used to overlay the experimental pattern with a reference pattern from a database.

- **Purity Assessment:** The presence of other crystalline phases will be indicated by additional peaks in the XRD pattern that do not correspond to CaOxite. The patterns of common impurities such as whewellite (calcium oxalate monohydrate) and weddellite (calcium oxalate dihydrate) should be checked.
- **Crystallinity:** A high background and broad peaks can indicate the presence of amorphous material or very small crystallites. Sharp, well-defined peaks are characteristic of a highly crystalline sample.

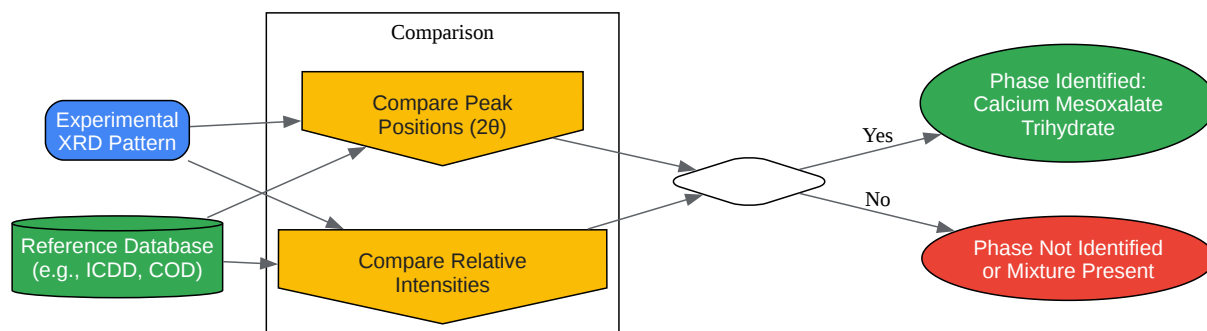
## Visualizations

The following diagrams illustrate the experimental workflow and the logical process for phase identification.



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Caption: Experimental workflow for XRD analysis.



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Caption: Logical process for phase identification.

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## References

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